molecular formula C8H16N2O B13187552 N-[(2-Methylpyrrolidin-2-yl)methyl]acetamide

N-[(2-Methylpyrrolidin-2-yl)methyl]acetamide

Cat. No.: B13187552
M. Wt: 156.23 g/mol
InChI Key: RWBRBQNVAJHTIA-UHFFFAOYSA-N
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Description

N-[(2-Methylpyrrolidin-2-yl)methyl]acetamide is an organic compound with the molecular formula C8H16N2O and a molecular weight of 156.2254 g/mol . It is identified by the CAS Registry Number 1599402-68-2 . In scientific research, this compound is recognized by the acronym EMPA and is characterized as a selective orexin receptor 2 (OX2R) antagonist . The orexin system, which includes OX1 and OX2 receptors, is a critically important neuropeptide signaling pathway that regulates arousal, wakefulness, and energy homeostasis . By selectively blocking the OX2 receptor, EMPA serves as a crucial pharmacological tool for neuroscientists to investigate the specific roles of this receptor subtype in various physiological and behavioral processes . Preclinical research with selective OX2R antagonists like EMPA has been conducted to explore their effects on addiction-related behaviors and other central nervous system functions . This compound is supplied for non-clinical research applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N-[(2-methylpyrrolidin-2-yl)methyl]acetamide

InChI

InChI=1S/C8H16N2O/c1-7(11)9-6-8(2)4-3-5-10-8/h10H,3-6H2,1-2H3,(H,9,11)

InChI Key

RWBRBQNVAJHTIA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1(CCCN1)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Synthetic Route Overview

The synthesis of N-[(2-Methylpyrrolidin-2-yl)methyl]acetamide generally involves two key components:

  • Preparation or procurement of (R)- or (S)-2-methylpyrrolidine, which serves as the chiral amine moiety.
  • Coupling of this amine with an acetamide-forming reagent or intermediate to install the acetamide functionality.

The synthetic strategy can be divided into the following stages:

  • Synthesis of (R)- or (S)-2-methylpyrrolidine
    This chiral amine is typically prepared via reduction or ring transformation methods starting from suitable precursors such as substituted pyrrolidines or lactams.

  • Formation of the Acetamide Moiety
    The acetamide group is introduced by reacting the amine with acetic anhydride, acetyl chloride, or via coupling agents that activate acetic acid derivatives.

  • Purification and Isolation
    The final compound is purified by extraction, washing, drying, and chromatographic techniques to ensure high purity and yield.

Detailed Preparation Procedures

Preparation of (R)- or (S)-2-Methylpyrrolidine

According to patent WO2008137087A1, (R)- or (S)-2-methylpyrrolidine can be prepared via a commercially scalable process involving the following key points:

  • Solvent : Dimethylformamide (DMF) is preferred due to its polarity and ability to dissolve reactants effectively.
  • Reaction Atmosphere : Nitrogen atmosphere to prevent oxidation.
  • Temperature : Heating between 100 °C to 160 °C for 10 to 48 hours.
  • Work-up : The reaction mixture is extracted with a non-water miscible solvent such as ethyl acetate, washed with brine (25% NaCl solution), dried, and concentrated to yield the amine.

This method ensures a safe, inexpensive, and scalable route to the chiral amine intermediate.

Coupling to Form this compound

The coupling of (2-methylpyrrolidin-2-yl)methyl amine with an acetamide group can be achieved by:

  • Using acetic anhydride or acetyl chloride as acetylating agents.
  • Employing coupling reagents such as carbonyldiimidazole (CDI), dicyclohexylcarbodiimide (DCC), or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) to activate acetic acid derivatives.

The reaction is typically carried out in polar aprotic solvents like DMF or N-methylpyrrolidone (NMP), often in the presence of a base such as N,N-diisopropylethylamine (DIPEA) to neutralize the acid byproducts.

Industrial Production Considerations

Industrial synthesis focuses on:

  • Scalability : Use of continuous flow reactors for better heat and mass transfer.
  • Environmental Impact : Minimizing waste by using green solvents and reducing hazardous reagents.
  • Purification : Employing aqueous washes, brine solutions, and drying agents to remove impurities efficiently.

A typical industrial process involves:

  • Amination of acetic acid with the amine under controlled temperature (70–80 °C).
  • Removal of excess acetic acid and water via distillation under reduced pressure.
  • Final product isolation by vacuum fractionation to achieve high purity.

A Chinese patent CN1324003C describes an industrial process for N-methylacetamide, which can be adapted for similar acetamide derivatives, emphasizing corrosion control and environmental safety in equipment handling.

Data Tables and Reaction Conditions

Step Reagents/Conditions Solvent Temperature Time Notes
1. Preparation of (R)-2-methylpyrrolidine Starting pyrrolidine derivative, reducing agent (e.g., BH3-THF) DMF 100–160 °C 10–48 h Nitrogen atmosphere; extraction with ethyl acetate; brine wash
2. Acetylation to form acetamide (R)-2-methylpyrrolidine, acetic anhydride or acetyl chloride DMF or NMP Room temp to 60 °C 1–4 h Base (DIPEA) added to neutralize acid byproducts
3. Purification Extraction, washing, drying over MgSO4 Ethyl acetate, brine solution Ambient Silica gel chromatography for final purification

In-Depth Research Findings

  • Solvent Effects : DMF and NMP are preferred for their ability to dissolve both polar and non-polar reagents, facilitating smooth acetylation and coupling reactions.

  • Reaction Atmosphere : An inert nitrogen atmosphere prevents oxidative degradation of sensitive intermediates, especially during high-temperature steps.

  • Coupling Agents : The use of carbodiimide-based coupling agents (DCC, EDCI) improves yields and reduces side reactions compared to direct acylation with acid chlorides.

  • Microwave Irradiation : Some protocols employ microwave heating to reduce reaction times significantly, e.g., acetylation of amines at 170 °C for 30 minutes under microwave irradiation, enhancing throughput.

  • Chiral Purity : The stereochemistry of the 2-methylpyrrolidine moiety is critical; enantiomerically pure (R)- or (S)-forms are prepared and maintained throughout synthesis to ensure biological activity in downstream applications.

  • Purification Techniques : After reaction completion, organic layers are washed with saturated brine to remove water-soluble impurities, dried over anhydrous magnesium sulfate, and concentrated. Final purification typically involves silica gel column chromatography using hexane/ethyl acetate mixtures.

Summary Table of Key Preparation Methods

Method Description Advantages Limitations References
Direct acetylation with acetic anhydride Reaction of (2-methylpyrrolidin-2-yl)methyl amine with acetic anhydride in DMF Simple, high yield Requires precise temperature control
Coupling with activated acetic acid derivatives (CDI, DCC) Use of coupling agents to activate acetic acid for amide bond formation Mild conditions, improved selectivity Cost of coupling agents
Industrial amination and distillation Amination of acetic acid with methylamine, followed by steam distillation and vacuum fractionation Scalable, environmentally controlled Equipment corrosion risk
Microwave-assisted acetylation Microwave heating to accelerate acetylation Reduced reaction time Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

N-[(2-Methylpyrrolidin-2-yl)methyl]acetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted acetamides. These products can have different properties and applications depending on the nature of the substituents introduced .

Scientific Research Applications

N-[(2-Methylpyrrolidin-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-Methylpyrrolidin-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

2-Chloro-N-isopropyl-N-((S)-1-Methylpyrrolidin-2-ylmethyl)acetamide ()

  • Structural Differences : Replaces the methyl group on the acetamide with a chloro and isopropyl group.
  • The isopropyl group introduces steric bulk, which may reduce metabolic degradation compared to the target compound’s simpler methyl group.
  • Stereochemistry : The (S)-configuration at the pyrrolidine ring could influence binding specificity in chiral environments, such as enzyme active sites .

N-(2-Methoxyethyl)-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]acetamide ()

  • Structural Differences : Incorporates a piperidine ring and pyridine moiety instead of pyrrolidine.
  • These features contrast with the target compound’s compact pyrrolidine structure, which may favor membrane permeability .

Aromatic and Heterocyclic Acetamides

2-(3-Acetyl-1H-indol-1-yl)-N-[(pyridin-2-yl)methyl]acetamide ()

  • Structural Differences : Features an indole ring and pyridinylmethyl group.
  • Implications : The indole moiety enables interactions with serotonin receptors or cytochrome P450 enzymes, suggesting divergent biological targets compared to the aliphatic-focused target compound. The pyridine group further enhances solubility .

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()

  • Structural Differences : Contains a pyrimidine-thioether and methylpyridine group.
  • Implications : The pyrimidine ring facilitates hydrogen bonding and metal coordination, while the thioether linkage increases metabolic stability. These properties contrast with the target compound’s reliance on pyrrolidine for conformational rigidity .

2-Chloro-N-[phenyl(pyridin-2-yl)methyl]acetamide ()

  • Structural Differences : Substitutes pyrrolidine with a phenyl-pyridinylmethyl group and includes a chlorine atom.
  • The aromatic groups may elevate risks of DNA intercalation or protein binding compared to the target compound’s aliphatic structure .

N-Phenyl-2-(piperazin-1-yl)acetamide ()

  • Structural Differences : Incorporates a piperazine ring and phenyl group.
  • Safety Profile : Classified for acute oral toxicity (H302) and skin irritation (H315). The piperazine ring’s basicity may lead to higher solubility but also faster renal clearance, unlike the target compound’s pyrrolidine, which is metabolized via cytochrome P450 pathways .

Comparative Data Table

Compound Name Key Structural Features Molecular Weight logP (Predicted) Bioactivity Insights Metabolic Stability
N-[(2-Methylpyrrolidin-2-yl)methyl]acetamide Pyrrolidine, methyl, acetamide ~184.28 ~0.5 Potential enzyme inhibition Moderate (aliphatic stability)
2-Chloro-N-isopropyl-N-((S)-pyrrolidinyl)acetamide Chloro, isopropyl, (S)-pyrrolidine ~247.75 ~2.1 Enhanced electrophilicity High (steric hindrance)
2-(3-Acetylindolyl)-N-(pyridinylmethyl)acetamide Indole, pyridine ~307.35 ~1.8 Serotonin receptor interaction Low (CYP450 substrate)
N-Phenyl-2-(piperazinyl)acetamide Piperazine, phenyl ~219.28 ~1.2 Acute toxicity (H302) Moderate (renal clearance)

Key Findings and Implications

  • Structural Rigidity vs. Flexibility : The target compound’s pyrrolidine ring offers a balance between rigidity and conformational flexibility, contrasting with bulkier (e.g., piperazine) or aromatic (e.g., indole) analogs .
  • Metabolic Pathways : Aliphatic substituents in the target compound may reduce susceptibility to oxidative deacetylation compared to aromatic derivatives, as suggested by ’s findings on N-2-fluorenylacetamide metabolism .
  • Safety Profile : The absence of halogens or aromatic amines in the target compound likely lowers toxicity risks relative to halogenated or aryl-containing analogs .

Biological Activity

N-[(2-Methylpyrrolidin-2-yl)methyl]acetamide, a compound featuring a dimethylamine pharmacophore, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, synthetic strategies, and therapeutic applications, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring and an acetamide functional group. The dimethylamine moiety contributes to its biological activity, allowing for interactions with various biological targets.

Anthelmintic Activity

Recent studies have highlighted the anthelmintic activity of compounds similar to this compound. In a screening of a small chemical library, several derivatives demonstrated significant efficacy against Caenorhabditis elegans, a model organism for studying parasitic infections. The data is summarized in the following table:

Compound NameConcentration (ppm)% Death (Day 1)% Death (Day 5)
G2253±5.740±0.0
G5925-50100±0100±0
G6025-50100±0100±0
G6125-50100±0100±0
G6225-50100±0100±0

The results indicate that while some compounds exhibit rapid lethality against nematodes, others demonstrate slower effects, suggesting varying mechanisms of action and potency among derivatives .

Pharmacological Properties

This compound and its derivatives are noted for their diverse pharmacological activities, including:

  • Antimicrobial : Exhibits efficacy against various bacterial strains.
  • Antihistaminic : Potential use in treating allergic reactions.
  • Analgesic : May offer pain relief through modulation of pain pathways.

The unique chemical structure allows for the modulation of multiple biological targets, enhancing their therapeutic potential .

Case Studies

Case Study Example : A recent investigation into the effects of this compound on C. elegans provided insights into its mechanism of action. The study involved administering varying concentrations of the compound to observe its impact on worm mortality over time. The findings revealed that higher concentrations led to increased mortality rates, suggesting a dose-dependent relationship.

In another case study focusing on antimicrobial activity, this compound was tested against clinical isolates of resistant bacterial strains. Results indicated significant antibacterial activity, highlighting its potential as a lead compound in drug development for infectious diseases.

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